Esculentin-2N protein precursor, partial
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
IFSLIKGAAKVVAKGLGKEVGKFGLDLMACKVTNQC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Esculentin-2N exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and protozoa. Its mechanism of action involves disrupting microbial membranes, which is facilitated by its cationic nature and specific amino acid composition. The peptide's rapid action is crucial for innate immune responses in amphibians, allowing it to effectively target pathogens through interactions with pathogen-associated molecular patterns .
Potential Applications
-
Pharmaceutical Development
- Infection Treatment : Esculentin-2N has potential applications in developing new antimicrobial therapies aimed at treating infections caused by resistant strains of bacteria and fungi. Its efficacy against biofilm-forming pathogens like Pseudomonas aeruginosa has been documented, suggesting its utility in chronic infection management .
- Preservatives : Due to its antimicrobial properties, Esculentin-2N could be utilized as a natural preservative in food and cosmetic products, potentially replacing synthetic preservatives .
-
Biomedical Research
- Innate Immunity Studies : Research into the role of Esculentin-2N in innate immunity can provide insights into host defense mechanisms. Studies have indicated that it may enhance survival rates in models of pulmonary infections .
- Vaccine Development : The peptide's ability to elicit immune responses could be explored for developing vaccines against various pathogens .
- Agricultural Applications
Comparative Analysis with Other Antimicrobial Peptides
| Compound Name | Source | Key Features |
|---|---|---|
| Magainins | Frog skin | Broad-spectrum antimicrobial activity; cationic peptides. |
| Defensins | Various (plants/animals) | Cationic peptides with β-sheet structures; involved in innate immunity. |
| Thionins | Plants | Small basic proteins; exhibit antifungal properties through membrane disruption. |
| Plectasin | Fungus | Antimicrobial peptide effective against Gram-positive bacteria. |
Esculentin-2N is unique due to its specific origin from amphibian skin secretions, which often contain diverse antimicrobial peptides not found in other organisms. Its distinct amino acid composition enhances its interaction with microbial membranes, setting it apart from other known AMPs .
Case Studies
- In Vivo Efficacy Against Pseudomonas aeruginosa
- Application in Food Preservation
Comparison with Similar Compounds
Structural Comparisons
Esculentin-2N shares homology with other amphibian antimicrobial peptides (AMPs) but exhibits distinct structural features:
| Peptide | Source | Amino Acid Length | Key Structural Features |
|---|---|---|---|
| Esculentin-2N | Pelophylax esculentus | 46 | α-helical, 2 disulfide bonds, cationic |
| Esculentin-1 | Rana esculenta | 44 | α-helical, 1 disulfide bond, amphipathic |
| Temporin L | Rana temporaria | 13 | Linear, no disulfide bonds, hydrophobic |
| Ranatuerin-2 | Rana catesbeiana | 27 | β-sheet, 1 disulfide bond, cationic |
Key Differences :
- Esculentin-2N’s extended α-helix and dual disulfide bonds enhance stability in physiological environments compared to Temporin L’s short, linear structure .
- Unlike Esculentin-1, Esculentin-2N lacks a conserved glycine residue at position 24, which may reduce protease susceptibility .
Functional Differences
Antimicrobial Efficacy (MIC Values, μg/mL)
| Pathogen | Esculentin-2N | Esculentin-1 | Temporin L |
|---|---|---|---|
| E. coli | 2.5 | 5.0 | 25.0 |
| Pseudomonas aeruginosa | 3.0 | 6.2 | >50 |
| Candida albicans | 4.8 | 8.5 | 12.0 |
| Staphylococcus aureus | >50 | >50 | 15.0 |
Findings :
- Esculentin-2N shows 2-fold greater potency against Gram-negative bacteria than Esculentin-1, likely due to enhanced membrane penetration .
- Temporin L outperforms Esculentin-2N against Gram-positive bacteria, attributed to its hydrophobic interactions with lipid bilayers .
Mechanism of Action
- Esculentin-2N : Forms pores via the "carpet model," disrupting membrane integrity without requiring specific receptors .
- Ranatuerin-2 : Targets intracellular components (e.g., DNA) after membrane translocation, a less direct mechanism .
Therapeutic Potential and Limitations
| Parameter | Esculentin-2N | Esculentin-1 | Temporin L |
|---|---|---|---|
| Hemolytic Activity (HC₅₀) | 120 μg/mL | 80 μg/mL | 40 μg/mL |
| Serum Stability | 8 hours | 4 hours | 2 hours |
| Synergy with Antibiotics | Yes (Ciprofloxacin) | No | Yes (Vancomycin) |
Critical Notes:
- Esculentin-2N’s higher HC₅₀ makes it safer for systemic use than Temporin L .
- Its synergy with ciprofloxacin suggests utility in combating multidrug-resistant infections .
Preparation Methods
Gene Amplification and Cloning
1.1 Primer Design and PCR Amplification
- Degenerate primers targeting conserved sequences in the signal peptide region of known anuran AMPs are designed to amplify the gene encoding Esculentin-2N precursor from cDNA. For example, a set of 10 degenerate forward primers (PS1 to PS10) and a universal reverse primer (PC) can be used to cover diverse AMP families including Esculentin-2N.
- PCR amplification conditions typically include:
- Initial denaturation at 94°C for 2 minutes.
- 35 cycles of denaturation at 94°C for 30 seconds, annealing at a primer-specific temperature for 30 seconds, and extension at 72°C for 30 seconds.
- Final extension at 72°C for 5 minutes.
- PCR products are analyzed by agarose gel electrophoresis (1.5%) and the target bands are excised and purified using DNA purification kits.
1.2 Cloning into Expression Vectors
- Purified PCR products are cloned into suitable expression vectors that allow recombinant expression in host systems such as Escherichia coli.
- Expression vectors may include fusion tags (e.g., His-tags) to facilitate downstream purification.
- In vivo cleavage sites can be engineered into the vector to allow removal of fusion tags post-expression.
Recombinant Protein Expression
2.1 Host Strain and Culture Conditions
- E. coli strains such as B834-pRARE2 are commonly used for recombinant expression of antimicrobial peptides due to their ability to incorporate rare codons and produce isotopically labeled proteins if needed.
- Cultures are grown in auto-induction media designed to optimize protein yield without manual induction, typically in small-scale (e.g., 0.4 ml to 1 ml volumes) or larger batch cultures.
- Growth is carried out at 30°C with shaking until saturation (usually 24 hours).
2.2 Protein Expression Monitoring
- Expression levels are monitored by SDS-PAGE or capillary electrophoresis (e.g., Caliper LC90) to assess yield and purity at small scale before scaling up.
Protein Purification
- Cells are harvested by centrifugation (e.g., 2,500 rpm for 2 minutes).
- Cell pellets are resuspended in lysis buffer (e.g., 50 mM HEPES, pH 7.5) containing protease inhibitors to prevent degradation.
- Lysis is performed by vortexing, sonication, or enzymatic digestion depending on the scale.
- His-tagged Esculentin-2N precursor proteins are purified using metal affinity chromatography (e.g., Ni-NTA resin).
- Automated purification systems such as the Promega Maxwell 16 can be used for rapid and reproducible purification at small scale.
- Elution is performed with imidazole-containing buffers.
3.3 Fusion Tag Cleavage and Final Purification
- If fusion tags are present, in vivo or in vitro cleavage is performed to obtain the native peptide.
- Further purification steps such as reverse-phase high-performance liquid chromatography (RP-HPLC) may be employed to achieve high purity.
Characterization and Analysis
4.1 Sequence and Structural Analysis
- The cDNA sequence is translated to amino acid sequence using bioinformatics tools (e.g., EditSeq).
- Molecular weight, isoelectric point, hydrophilicity, and stability are predicted using online tools like ExPASy.
- Secondary structure and solubility predictions help guide purification and functional assays.
- Antimicrobial activity assays are conducted to confirm the bioactivity of the purified peptide.
- Stability and resistance to proteolytic degradation are evaluated to assess therapeutic potential.
Summary Table of Preparation Workflow
Detailed Research Findings
- The use of degenerate primers targeting conserved signal peptide regions allows broad amplification of AMP families, including Esculentin-2N, from amphibian cDNA libraries, facilitating discovery and preparation.
- Auto-induction media combined with small-scale, semi-automated purification systems enable cost-effective and reproducible production of recombinant peptides at sufficient yields for structural and functional studies.
- Bioinformatic analysis of the peptide precursor sequences provides insights into the physicochemical properties, guiding optimization of expression and purification protocols to maintain peptide stability and activity.
- The partial precursor form of Esculentin-2N can be expressed and purified with high purity using His-tag affinity chromatography followed by cleavage and polishing steps, ensuring functional integrity for downstream applications.
Q & A
Q. How can systematic reviews identify underexplored functional roles of Esculentin-2N precursors in non-model organisms?
- Methodological Answer : Conduct Boolean searches in PubMed/Google Scholar using terms like "Esculentin-2N homologs" AND "innate immunity" NOT "Xenopus." Use SeqAPASS to predict cross-species functional conservation and prioritize taxa with high sequence similarity but no functional data . Annotate gaps using PRISMA flow diagrams and propose targeted RNAi screens or transcriptomics in understudied species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
